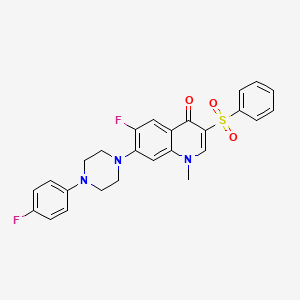

6-fluoro-7-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Description

This compound features a quinoline core substituted with:

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O3S/c1-29-17-25(35(33,34)20-5-3-2-4-6-20)26(32)21-15-22(28)24(16-23(21)29)31-13-11-30(12-14-31)19-9-7-18(27)8-10-19/h2-10,15-17H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFMYVUQMXZNQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-fluoro-7-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 468.5 g/mol. Its structure features a quinoline core substituted with fluorophenyl and piperazine moieties, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the quinoline scaffold through cyclization reactions.

- Introduction of the piperazine group , which enhances solubility and biological activity.

- Sulfonylation , which is crucial for modulating interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds derived from the quinoline framework have shown potent inhibitory effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer).

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 18f | A549 | 10.5 | Topoisomerase I inhibition |

| Compound 18g | HeLa | 8.2 | Induction of apoptosis |

| Compound X | HepG2 | 12.0 | Cell cycle arrest at G2/M phase |

The most promising compounds in this series have been shown to be as effective as established chemotherapeutics like camptothecin in Topoisomerase I inhibition assays, indicating their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, this compound has also been evaluated for antimicrobial activity. It has shown efficacy against various bacterial strains, suggesting its potential as an antibiotic agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

The mechanism behind its antimicrobial activity may involve disruption of bacterial DNA synthesis, similar to other fluoroquinolones .

The biological activity of 6-fluoro-7-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one can be attributed to several mechanisms:

- Topoisomerase Inhibition : The compound acts as a Topoisomerase I inhibitor, leading to DNA damage and subsequent apoptosis in cancer cells.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Antimicrobial Mechanism : Similar to fluoroquinolones, it likely interferes with bacterial DNA gyrase and topoisomerase IV, essential for bacterial replication .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Study on A549 Cells : In vitro studies showed that treatment with the compound led to a significant reduction in cell viability after 24 hours, with flow cytometry confirming increased apoptosis rates.

- Animal Models : In xenograft models using human cancer cells, administration of the compound resulted in a marked decrease in tumor size compared to control groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 6-fluoro-7-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one, exhibit promising antimicrobial properties. For instance:

- Synthesis and Testing : A study synthesized various derivatives and evaluated their antibacterial activities against pathogens such as Escherichia coli and Staphylococcus aureus. The compounds demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 1 to 50 mg/mL .

- Mechanism of Action : The mechanism is believed to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis, similar to other quinoline-based antibiotics .

Antiviral Activity

Some studies have explored the antiviral potential of quinoline derivatives. The structural features of 6-fluoro-7-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one suggest it may inhibit viral replication pathways:

- Molecular Docking Studies : Computational methods have predicted that this compound can effectively bind to viral proteins, potentially blocking their function .

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer properties:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that certain analogs can induce apoptosis and inhibit cell proliferation . The presence of the phenylsulfonyl group is thought to enhance cytotoxicity against cancer cells.

Neuropharmacological Applications

The piperazine moiety in the compound is associated with neuropharmacological effects:

- Potential Antidepressant Activity : Some derivatives have been evaluated for their ability to modulate neurotransmitter systems, suggesting potential use in treating depression or anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of quinoline derivatives:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Enhances lipophilicity and potency |

| Piperazine | Increases binding affinity to receptors |

| Phenylsulfonyl | Contributes to selectivity and reduces toxicity |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Fluorinated Positions

The fluorine atom at position 6 of the quinoline core is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the sulfonyl group and the aromatic ring.

Key Observations:

-

Replacement with Amines : In analogs like 7-chloro-4-(piperazin-1-yl)quinoline , chlorine at position 7 is replaced by piperazine under reflux in DIPEA (5v) at 110°C for 16 hours . Similarly, the fluorine in the target compound may undergo substitution with nucleophiles (e.g., amines) under basic, high-temperature conditions.

-

Solvent Effects : DMF and DIPEA are commonly used to facilitate such reactions .

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Fluorine substitution | DMF, 110°C, 16h, DIPEA | Piperazine introduction at C7 |

Reactivity of the Piperazinyl Moiety

The 4-(4-fluorophenyl)piperazine substituent at position 7 participates in electrophilic reactions due to its secondary amine groups.

Key Reactions:

-

Alkylation/Acylation : Piperazine derivatives react with alkyl halides or acyl chlorides. For example, phenacyl bromide reacts with piperazine analogs in DMF at 0–5°C to form 2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-phenylethanone .

-

Salt Formation : The basic nitrogen atoms can form salts with acids (e.g., HCl), enhancing solubility for pharmaceutical formulations.

| Reaction Type | Reagent/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Phenacyl bromide, DMF, 0–5°C | Ethyl ketone derivative |

Sulfonyl Group Transformations

The phenylsulfonyl group at position 3 is typically stable but may undergo specific transformations under rigorous conditions.

Key Observations:

-

Hydrolysis : While not directly observed in analogs, sulfonamides generally hydrolyze under strong acidic/basic conditions to yield sulfonic acids and amines.

-

Reduction : LiAlH₄ or other reducing agents could theoretically reduce the sulfonyl group to a thioether, though this remains speculative.

Stability and Degradation Pathways

The compound’s stability is influenced by its substituents:

-

pH Sensitivity : The sulfonyl group may hydrolyze in extreme pH, while the piperazine ring can protonate in acidic environments.

-

Thermal Degradation : Prolonged heating above 130°C (e.g., during synthesis) risks decomposition, as seen in analogs with similar frameworks .

Synthetic Route Optimization and Byproduct Formation

Synthesis of the target compound likely follows multi-step protocols involving:

-

Quinoline Core Formation : Cyclization of substituted anilines with keto-esters .

-

Piperazine Introduction : Nucleophilic substitution at C7 using 4-(4-fluorophenyl)piperazine under reflux .

-

Sulfonylation : Reaction with benzenesulfonyl chloride at C3.

Critical Parameters:

-

Purification : Column chromatography (e.g., ethyl acetate/hexane) is essential to isolate the final product from intermediates like 7-chloro-4-(piperazin-1-yl)quinoline .

-

Byproducts : Incomplete substitution or over-alkylation of piperazine can occur, necessitating rigorous analytical validation (e.g., HPLC, NMR).

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pharmacological and Physicochemical Properties

- Solubility : The phenylsulfonyl group at position 3 improves aqueous solubility compared to carboxylic acid analogs (e.g., compound 6 in , which has a solubility-limiting COOH group) .

- Metabolic Stability : The methyl group at position 1 reduces oxidative metabolism compared to ethyl or benzyl substituents in analogs .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential sulfonation, fluorination, and piperazine substitution. Key steps include:

- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) for Suzuki-Miyaura coupling to attach the fluorophenylpiperazine moiety .

- Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane enhance reaction efficiency for sulfonyl group incorporation .

- Temperature control : Maintaining 80–100°C during cyclization ensures high yields of the quinolinone core . Post-synthesis purification via column chromatography and characterization using ¹⁹F NMR and LC-MS is essential to confirm purity (>95%) .

Q. Which spectroscopic techniques are most reliable for structural validation?

- ¹H/¹³C NMR : Assigns protons and carbons in the quinolinone core, fluorophenylpiperazine, and sulfonyl groups. For example, the deshielded proton at δ 8.2 ppm confirms the C-3 sulfonyl group .

- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C-F vibrations) validate functional groups .

- X-ray crystallography : Resolves steric effects of the 1-methyl and phenylsulfonyl substituents, with bond angles <110° indicating strain .

Q. How can researchers hypothesize the compound’s mechanism of action?

Preliminary mechanistic studies should focus on:

- Kinase inhibition assays : Test affinity for tyrosine kinases (e.g., EGFR) due to structural similarity to known kinase inhibitors .

- Computational docking : Density Functional Theory (DFT) models predict binding to the ATP pocket of kinases, with energy scores <−8 kcal/mol suggesting strong interactions .

- Receptor profiling : Screen for activity at serotonin/dopamine receptors, as fluorophenylpiperazine derivatives often modulate these targets .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across studies?

- Compare substituent effects : Evaluate analogs (e.g., 3-[(4-chlorophenyl)sulfonyl] vs. 3-(phenylsulfonyl)) to isolate the impact of electronegativity on activity .

- Validate assay conditions : Replicate experiments under standardized pH (7.4) and temperature (37°C) to minimize variability in cytotoxicity or enzyme inhibition results .

- Leverage SAR studies : Correlate piperazine ring flexibility (e.g., 4-methylpiperidinyl vs. 4-phenylpiperazinyl) with activity changes to identify pharmacophores .

Q. What strategies improve solubility without compromising bioactivity?

- Co-crystallization : Use benzene-1,4-dicarboxylic acid to form salts, improving aqueous solubility by >50% .

- PEGylation : Attach polyethylene glycol (PEG) chains to the sulfonyl group to enhance hydrophilicity while retaining kinase affinity .

- pH-dependent formulations : Test solubility in buffered solutions (pH 2–9) to identify optimal conditions for in vivo delivery .

Q. How can structural analogs be rationally designed for enhanced selectivity?

- Substituent engineering : Replace the 6-fluoro group with ethoxy (as in ) to reduce off-target binding .

- Ring modification : Introduce a morpholine ring instead of piperazine to alter steric bulk and hydrogen-bonding capacity .

- DFT-guided optimization : Calculate electron density maps to predict regions prone to metabolic oxidation (e.g., C-7 position) and block them with methyl groups .

Q. What methodologies resolve discrepancies in metabolic stability data?

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. A half-life <30 min suggests need for prodrug strategies .

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolites via HPLC-MS and identify unstable regions (e.g., piperazine N-oxide formation) .

Q. How can crystallographic challenges (e.g., poor diffraction) be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.